铝钙硅酸盐

描述

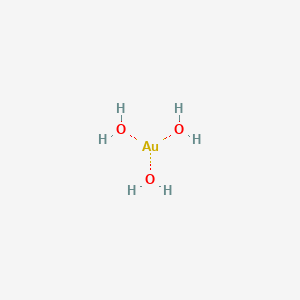

Aluminum Calcium Silicate is a compound derived from aluminum oxide (Al2O3) and silicon dioxide (SiO2). It may be anhydrous or hydrated, naturally occurring as minerals or synthetic . Its chemical formulae are often expressed as xAl2O3·ySiO2·zH2O . It is known as E number E559 . The compound is inherently stable and inert, with a relatively high melting point .

Synthesis Analysis

The synthesis of Aluminum Calcium Silicate has been carried out under mild hydrothermal and solvothermal conditions . Different mineralizers such as HCOOH, HNO3, CH3COOH, HCl, mixed acids, NaOH, and non-aqueous solvents like C2H5OH, n-butanol, glycol, methanol, etc., were employed in the synthesis .Molecular Structure Analysis

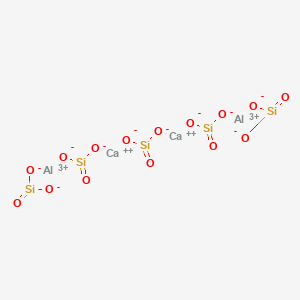

Aluminum Calcium Silicate has a complex molecular structure. Al3+ heals defects in the silicate chains, forms cross-links between calcium aluminosilicate layers, and reduces interlayer space and H2O content .Chemical Reactions Analysis

The chemical reactions involving Aluminum Calcium Silicate are complex. The depolymerization of the calcium aluminosilicate skeleton is the main route to uptake the loading energy . The Al-O-Si bond breakage results from the protonation of the bridging oxygen atom, and the hydrolytic reaction of Si-O-Si is initiated by five-coordinate silicon formation .Physical And Chemical Properties Analysis

Aluminum Calcium Silicate is characterized by its white or off-white color in its powder form . The compound exhibits low thermal conductivity, high temperature stability, and a high degree of resistance to chemical attack . It is inherently stable and inert, with a relatively high melting point .科学研究应用

化妆品配方

铝钙硅酸盐,以及其他硅酸盐,通常用于化妆品配方中。这些硅酸盐,包括铝钙硅酸盐,在化妆品中扮演各种角色,如磨料、乳化剂、增稠剂、防结块剂、乳化稳定剂、粘合剂和悬浮剂。它们在化妆品中的使用已经得到广泛审查,通常被认为对这些应用是安全的(Andersen, 2003)。

对混凝土和建筑材料的影响

在建筑行业中,铝钙硅酸盐在碱激活矿渣(AAS)水泥浆中的结构影响已经被研究。研究发现,在这些结构中形成的主要产物是半结晶的硅酸钙水化物,这有助于AAS砂浆的抗弯强度和抗压强度(Fernández-Jiménez等,2003年)。

农业应用

在农业中,向土壤表面施加硅酸钙会影响植物的干物质产量,并改善土壤的化学特性。已经证明它可以增强植物对硅的吸收,并提高土壤的pH值,同时降低铝含量,有益于土壤健康和植物生长(Antonangelo et al., 2017)。

健康和环境影响

对铝钙硅酸盐的健康和环境影响的调查显示,在各种毒性研究中,它并不具有显著的毒性。它不表现出基因毒性,并且对皮肤和眼睛刺激的影响很小。然而,职业暴露于其粉尘可能会导致纤维化和尘肺病,特别是在从事其采矿和加工的工人中(Elmore, 1992)。

作用机制

Aluminum Calcium Silicate’s mechanism of action is primarily structural. Al3+ heals defects in the silicate chains, forms cross-links between calcium aluminosilicate layers, and reduces interlayer space and H2O content . This demonstrates the important role of aluminosilicate chains in resisting the external tensile loading .

未来方向

The future of Aluminum Calcium Silicate lies in its potential as an alternative cementitious material. It has been identified as a promising alternative to ordinary Portland cement (OPC) due to its lower CO2 emissions and increased durability when subjected to harsh conditions . The development of alternative and novel cementitious materials to supplement and/or replace the use of OPC concrete in a variety of building and infrastructure engineering projects is a key future direction .

属性

IUPAC Name |

dialuminum;dicalcium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.2Ca.5O3Si/c;;;;5*1-4(2)3/q2*+3;2*+2;5*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDXNHZDRQHKEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2Ca2O15Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine white, free-flowing powder | |

| Record name | CALCIUM ALUMINIUM SILICATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Product Name |

Aluminum calcium silicate | |

CAS RN |

1327-39-5 | |

| Record name | Silicate cement | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid, aluminum calcium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, aluminum calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Silane, [(dimethylsilyl)methyl]trimethyl-](/img/structure/B73225.png)

![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)